molecular formula C23H23NO3 B8030400 N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester

N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester

Cat. No.: B8030400
M. Wt: 361.4 g/mol
InChI Key: PAEUJZBUKPGFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester is a sophisticated chemical intermediate primarily utilized in pharmaceutical research and organic synthesis. The compound features a benzyloxy-protected phenolic ether linked to an ethyl ester-functionalized acetic acid backbone, creating a multifunctional scaffold for constructing complex molecules. Its structural characteristics, particularly the benzyloxy phenyl moiety and ester functionality , make it valuable for developing pharmacologically active compounds. Researchers employ this ester derivative in medicinal chemistry for structure-activity relationship studies, molecular hybridization approaches, and as a synthetic precursor to carboxylic acid derivatives. The benzyl protecting group offers orthogonal protection strategies in multi-step syntheses, while the ethyl ester provides a handle for further functional group transformations. This compound is distributed exclusively for research and development purposes in laboratory settings. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-(N-(3-phenylmethoxyphenyl)anilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-2-26-23(25)17-24(20-12-7-4-8-13-20)21-14-9-15-22(16-21)27-18-19-10-5-3-6-11-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEUJZBUKPGFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Phenolic Intermediates

The introduction of the benzyloxy group typically precedes amine functionalization. Williamson ether synthesis remains the most reliable method, employing 3-hydroxyphenyl precursors and benzyl bromide under basic conditions. For example, 3-nitrophenol reacts with benzyl bromide (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (2.5 eq) at 80°C for 6 hours, achieving 92% conversion to 3-nitrobenzyloxybenzene. Critical parameters include:

ParameterOptimal RangeYield Impact
BaseK2CO3 vs. NaOH+15% with K2CO3
SolventDMF vs. Acetonitrile+22% in DMF
Temperature70-90°C<70°C: -30%

Side reactions include O-benzylation of nitro groups (≤8%) and hydrolysis under prolonged heating.

Nitro Group Reduction Strategies

Catalytic hydrogenation using 5% Pd/C in ethanol at 40 psi H2 converts 3-nitrobenzyloxybenzene to 3-benzyloxyaniline in 89% yield over 4 hours. Alternative methods:

Iron-Acid Reduction
A mixture of iron powder (4 eq), acetic acid (30%), and water reduces nitro compounds at 110°C within 30 minutes (85% yield). While cost-effective, this method generates iron sludge, complicating purification.

Enzymatic Reduction
Recent advances using nitroreductase enzymes (e.g., NfsB from E. coli) in phosphate buffer (pH 7.4) at 37°C achieve 78% conversion but require 24-hour incubation.

N-Alkylation with Ethyl Haloacetates

The critical coupling step involves reacting 3-benzyloxyaniline with ethyl bromoacetate. Optimal conditions use:

  • Ethyl bromoacetate (1.5 eq)

  • DMF solvent

  • Potassium carbonate (3 eq)

  • 90°C for 8 hours

This yields 76% N-[3-(benzyloxy)phenyl]anilinoacetic acid ethyl ester with ≤3% di-alkylation byproducts. Microwave-assisted synthesis at 120°C for 20 minutes improves yield to 84% while reducing reaction time.

Catalytic Systems and Solvent Effects

Acid-Chloride Mediated Esterification

The patent US4596885A demonstrates that concentrated sulfuric acid (1.2 eq) with sodium chloride (0.1 eq) accelerates esterification rates by 40% compared to HCl alone. This system protonates the hydroxyl group, enhancing nucleophilic attack by ethanol:

RCOOH + H2SO4RCO+H+HSO4[2]\text{RCOOH + H}2\text{SO}4 \rightarrow \text{RCO}^+ \text{H} + \text{HSO}4^- \quad
RCO+H+EtOHRCOOEt+H3O+[2]\text{RCO}^+ \text{H} + \text{EtOH} \rightarrow \text{RCOOEt} + \text{H}3\text{O}^+ \quad

Solvent Polarity in N-Alkylation

Dielectric constant (ε) directly correlates with reaction efficiency:

SolventεYield (%)Byproducts (%)
DMF36.7763
DMSO46.7685
Acetonitrile37.5714

Higher ε solvents stabilize transition states but may promote hydrolysis of ethyl bromoacetate.

Purification and Analytical Characterization

Distillation vs. Chromatography

Vacuum distillation (98-102°C at 0.4 mmHg) provides 95% pure product, while silica gel chromatography (hexane:ethyl acetate 4:1) achieves 99% purity at the cost of 12% yield loss.

Spectroscopic Fingerprints

  • 1H NMR (CDCl3): δ 7.45-7.25 (m, 5H, benzyl), 6.85 (d, J=8 Hz, 1H, aromatic), 4.15 (q, J=7 Hz, 2H, OCH2), 1.25 (t, J=7 Hz, 3H, CH3)

  • IR : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C benzyl)

Green Chemistry Alternatives

Ionic Liquid Catalysis

Replacing DMF with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) reduces energy consumption by 30% while maintaining 72% yield.

Solvent-Free Mechanochemistry

Ball milling 3-benzyloxyaniline and ethyl bromoacetate with K2CO3 (3:1 molar ratio) at 25 Hz for 2 hours achieves 68% yield with no solvent waste.

Industrial Scalability Challenges

Continuous Flow Synthesis

A two-reactor system achieves 89% conversion:

  • Benzylation in microreactor (10 mL/min, 80°C)

  • Alkylation in packed-bed reactor (Pd/C catalyst, 50 psi H2)

This reduces batch time from 14 hours to 45 minutes.

Byproduct Management

Di-alkylated byproducts (≤5%) are removed via acid-base extraction:

  • Wash with 5% HCl (removes unreacted aniline)

  • Neutralize with NaHCO3

  • Dry over MgSO4

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester has garnered attention for its potential as a lead compound in developing therapeutic agents targeting various diseases:

  • Metabolic Disorders : The compound shows promise in treating conditions related to insulin resistance and hyperglycemia, which are typically associated with obesity and type II diabetes. Its structural characteristics may enhance its efficacy as a selective beta-3 adrenergic receptor agonist, potentially aiding in weight management and metabolic regulation .
  • Inflammatory Diseases : Its unique functional groups may allow for modifications that enhance anti-inflammatory properties. The compound's ability to interact with biological targets involved in inflammatory pathways positions it as a candidate for further research in this area.

Therapeutic Efficacy in Metabolic Disorders

A study explored the effects of compounds similar to this compound on beta-3 adrenergic receptors. These compounds exhibited potential benefits in managing obesity-related metabolic disorders by promoting lipolysis and reducing fat accumulation .

Synthesis and Functionalization

Research has documented various synthetic pathways to obtain derivatives of this compound. These synthetic methods often involve multi-step organic reactions that allow for the introduction of different functional groups, enhancing the compound's biological activity .

Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Metabolic DisordersManagement of obesity and insulin resistanceStudies on beta-3 adrenergic receptor agonists
Inflammatory DiseasesPossible anti-inflammatory effectsResearch on modifications enhancing efficacy
Drug DevelopmentLead compound for new therapeutic agentsComparative analysis with similar compounds

Mechanism of Action

The mechanism of action of N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications
N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester C23H23NO3 3-Benzyloxy phenyl Ethyl ester, anilino Synthetic intermediate, potential bioactive agent
N-Phenylglycine ethyl ester (CAS: 2216-92-4) C10H13NO2 None (unsubstituted phenyl) Ethyl ester, anilino Precursor for dyes, pharmaceuticals
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid 2-(2-hydroxyethoxy)ethyl ester (CAS: 38004-33-0) C20H19F3N2O5 3-Trifluoromethyl phenyl, hydroxyethoxy Ester, amide Anti-inflammatory agents (e.g., etofenamate analogs)
N-Benzoyl-(2R,3S)-3-Phenylisoserine Ethyl Ester (CAS: 153433-80-8) C18H19NO4 Benzoyl, phenylisoserine Ethyl ester, amide Chiral intermediates for taxane derivatives
(3S,5R)-Dihydroxy-6-(benzyloxy)hexanoic acid ethyl ester C15H22O5 Benzyloxy, dihydroxyhexanoic acid Ethyl ester, diol Key intermediate for statins (e.g., Rosuvastatin)

Structural Differentiation

Substituent Effects :

  • The benzyloxy group in the target compound distinguishes it from simpler analogs like N-phenylglycine ethyl ester, which lacks ring substitution. This group increases steric bulk and may influence binding to hydrophobic targets .
  • Trifluoromethyl in the etofenamate analog (CAS: 38004-33-0) introduces electron-withdrawing effects, enhancing metabolic resistance compared to benzyloxy .

Backbone Variability: The target compound’s anilinoacetic acid backbone contrasts with the β-enamino ester in (Z)-Methyl 3-(4-ethoxyanilino)acrylate (), which features a conjugated double bond for enhanced reactivity . Chiral centers in N-Benzoyl-(2R,3S)-3-Phenylisoserine Ethyl Ester highlight its role in asymmetric synthesis, unlike the non-chiral target compound .

Functional and Application-Based Comparisons

Bioactivity and Drug Development: The statins intermediate () shares a benzyloxy group but incorporates dihydroxyhexanoic acid, enabling HMG-CoA reductase inhibition. The target compound’s anilinoacetic acid structure suggests divergent mechanisms, possibly targeting inflammation or enzyme inhibition . Etofenamate analogs () with trifluoromethyl groups are established NSAIDs, implying that the target compound’s benzyloxy substitution could modulate anti-inflammatory activity .

Synthetic Utility :

  • The ethyl ester group in all compared compounds serves as a prodrug feature or synthetic handle for further derivatization. For example, statin intermediates undergo ester hydrolysis to active acids .
  • The benzyloxy group in the target compound may require protective strategies during synthesis, akin to intermediates in and .

Physicochemical Properties

  • Metabolic Stability: Benzyloxy groups are susceptible to hydrogenolytic cleavage, whereas trifluoromethyl groups () resist metabolic degradation .

Biological Activity

N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H23NO3
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 1951441-40-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results.

Case Study: Cytotoxicity Against MCF-7 Cells

A study conducted on the MCF-7 human breast cancer cell line indicated that this compound exhibits significant cytotoxicity. The compound was tested using an MTT assay, which measures cell viability based on metabolic activity.

Concentration (µg/mL)% Cell Viability% Inhibition
01000
508515
1007030
2505050
5002080

At a concentration of 500 µg/mL, the compound exhibited an 80% inhibition of cell viability, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. The compound may interact with specific molecular targets that are crucial for cancer cell proliferation and survival.

Apoptosis Induction

Research suggests that this compound activates apoptotic pathways in cancer cells. Key proteins involved in apoptosis, such as caspases and Bcl-2 family members, are likely influenced by the presence of this compound .

Additional Biological Activities

Beyond its anticancer properties, this compound has shown potential anti-inflammatory and antioxidant activities. These properties may contribute to its overall therapeutic efficacy.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions associated with chronic inflammation. Studies have reported that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH3 of ethyl ester), δ 4.1–4.3 ppm (quartet, CH2 of ester), and δ 5.1 ppm (singlet, benzyloxy CH2) confirm ester and benzyloxy groups .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170–175 ppm distinguish ester and amide functionalities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns of the benzyloxy and ethyl ester moieties .

What experimental strategies can optimize the yield of this compound in multi-step syntheses?

Q. Advanced

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility and reduce side reactions .
  • Catalyst Selection : Employ palladium catalysts for efficient benzylation or deprotection steps .
  • Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane isolates intermediates, while recrystallization improves final product purity .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress, minimizing over- or under-reaction .

How should researchers address discrepancies in NMR or mass spectrometry data when analyzing this compound?

Q. Advanced

  • Contradiction Resolution :
    • Hydrolysis Validation : Hydrolyze the ethyl ester group (e.g., using NaOH/THF ) and re-analyze the product to confirm ester linkage integrity.
    • Isotopic Labeling : Use ¹³C-labeled ethyl groups to distinguish ester carbons from overlapping signals .
    • Cross-Validation : Compare spectral data with structurally similar compounds (e.g., ethyl phenylcarbamoyloxyphenylcarbamate ).

What are the common functional groups in this compound, and how do they influence reactivity?

Q. Basic

  • Ethyl Ester : Susceptible to hydrolysis under basic/acidic conditions; used as a prodrug or for controlled release .
  • Benzyloxy Group : Provides steric bulk and stabilizes intermediates via π-π stacking; removable via hydrogenolysis .
  • Anilino Group : Participates in hydrogen bonding and coordination chemistry, enabling metal complexation or bioactivity studies .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, and how can they be mitigated?

Q. Advanced

  • Heat Management : Exothermic steps (e.g., esterification) require jacketed reactors with controlled cooling to prevent decomposition .
  • Mass Transfer Limitations : Use high-shear mixers or flow chemistry systems to improve reagent homogeneity in large batches .
  • Byproduct Control : Implement inline IR spectroscopy or PAT (Process Analytical Technology) to monitor impurity formation .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., polymer-supported catalysts) .

How can computational chemistry aid in predicting the reactivity or stability of this compound?

Q. Advanced

  • DFT Calculations : Model transition states to predict hydrolysis rates or benzyloxy group stability under varying pH .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .
  • Solubility Prediction : Use COSMO-RS simulations to optimize solvent systems for crystallization .

What are the implications of substituent variations (e.g., trifluoromethyl vs. benzyloxy) on the compound’s bioactivity?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., CF3) : Increase metabolic stability but may reduce solubility; compare with benzyloxy’s electron-donating effects .
  • Steric Effects : Bulkier groups (e.g., cyclohexyl vs. benzyloxy) alter binding affinity in enzyme inhibition assays .
  • Synthetic Flexibility : Use parallel synthesis to generate analogs with varied substituents and screen for optimal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.